Methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorophenyl group, a dihydropyridazinone moiety, and a benzothiophene ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the 1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl intermediate: This can be achieved through the reaction of 4-fluorobenzaldehyde with hydrazine hydrate, followed by cyclization with a suitable diketone.
Coupling with benzothiophene derivative: The intermediate is then coupled with a benzothiophene derivative under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of fluorophenyl and benzothiophene derivatives in various chemical reactions.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets such as enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may confer specific biological activities, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as organic semiconductors or specialty polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorophenyl and benzothiophene moieties. These interactions may modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-({[1-(4-bromophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
The presence of the fluorophenyl group in methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate imparts unique electronic properties, making it distinct from its chlorophenyl and bromophenyl analogs
Biological Activity
Methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups, which contribute to its biological activity. The presence of a 4-fluorophenyl group and a benzothiophene moiety suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown varying degrees of activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for related compounds suggest that this class of compounds can inhibit the growth of pathogens effectively .
Anti-inflammatory Effects
Compounds containing the benzothiophene structure have been documented to possess anti-inflammatory properties. In vitro assays have demonstrated that these compounds can reduce pro-inflammatory cytokines in cell cultures, indicating their potential use in treating inflammatory diseases .
Anticancer Potential
The anticancer activity of related compounds has been evaluated through various assays. For example, some derivatives have shown promising results in inhibiting cell proliferation in cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammation and immune responses.
- DNA Interaction : Some studies suggest that the compound can intercalate into DNA strands, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial efficacy of various derivatives including this compound, it was found that this compound displayed MIC values comparable to standard antibiotics like ciprofloxacin and ketoconazole against specific bacterial strains .
Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory properties revealed that compounds with similar structural features significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential therapeutic role in managing chronic inflammatory conditions .
Data Summary Table
Properties
Molecular Formula |
C21H18FN3O4S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
methyl 2-[[1-(4-fluorophenyl)-4-oxopyridazine-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H18FN3O4S/c1-29-21(28)17-14-4-2-3-5-16(14)30-20(17)23-19(27)18-15(26)10-11-25(24-18)13-8-6-12(22)7-9-13/h6-11H,2-5H2,1H3,(H,23,27) |
InChI Key |
DADGFEFZAXONIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.